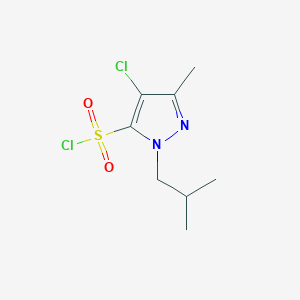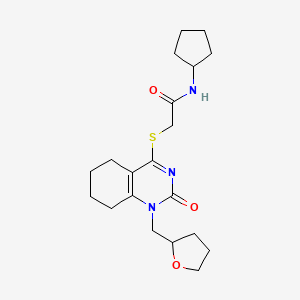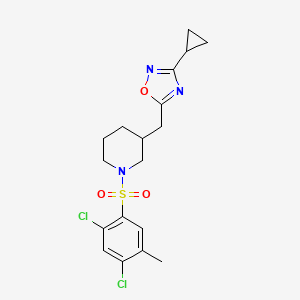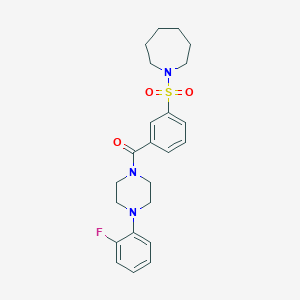
(3-(Azepan-1-ylsulfonyl)phenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups and structural features that are common in medicinal chemistry . It has an azepane ring, which is a seven-membered saturated ring containing nitrogen. This ring is known to be used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a phenyl ring and a piperazine ring, both of which are common features in many pharmaceuticals .
Molecular Structure Analysis
The molecular formula of the compound is C23H28FN3O3S, and its molecular weight is 445.55. It contains several functional groups including a sulfonyl group, a piperazine ring, and a fluorophenyl group.Aplicaciones Científicas De Investigación
Neurotransmitter System Studies
Piperazine derivatives are often studied for their potential effects on neurotransmitter systems, such as serotonin and dopamine, which play crucial roles in mood regulation, cognition, and other central nervous system functions. For example, arylpiperazine derivatives have been investigated for their anxiolytic-like effects through interactions with the GABAergic and 5-HT systems (Kędzierska et al., 2019). These studies contribute to the understanding of anxiety disorders and the development of new therapeutic agents.
Drug Metabolism and Pharmacokinetics
Understanding the metabolism and disposition of pharmaceutical compounds is critical in drug development. Studies on compounds like SB-649868, an orexin receptor antagonist, provide insights into the metabolic pathways, bioavailability, and excretion of drugs (Renzulli et al., 2011). These findings are crucial for optimizing drug design, improving therapeutic efficacy, and minimizing adverse effects.
Diagnostic and Therapeutic Research
Compounds with specific functional groups can be modified to create diagnostic tools or therapeutic agents. For instance, radiolabeled compounds are used in positron emission tomography (PET) imaging to study various diseases, including cancer and neurological disorders. The development of [18F]DASA-23, a novel radiopharmaceutical for measuring pyruvate kinase M2 levels in glioma, illustrates how chemical compounds are instrumental in advancing diagnostic imaging and potentially guiding therapy (Patel et al., 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
[3-(azepan-1-ylsulfonyl)phenyl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O3S/c24-21-10-3-4-11-22(21)25-14-16-26(17-15-25)23(28)19-8-7-9-20(18-19)31(29,30)27-12-5-1-2-6-13-27/h3-4,7-11,18H,1-2,5-6,12-17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOUWIWKVQYPEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)cyclohex-3-enecarboxamide](/img/structure/B2741545.png)
![ethyl 4-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)benzoate](/img/structure/B2741546.png)
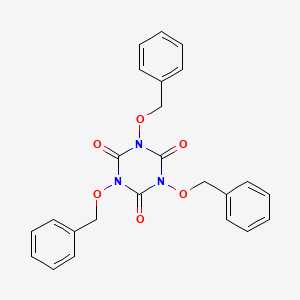
![N-{4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-furamide](/img/structure/B2741548.png)
![N-[[1-(5-Chlorothiophen-2-yl)sulfonylpiperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2741549.png)
![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-(1,3-oxazol-4-ylmethyl)azetidin-3-amine](/img/structure/B2741550.png)
![(5,6-Dichloro-2-methylpyridin-3-yl)-[3-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B2741551.png)

